In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
Executive Summary
The compound 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine (CAS: 1368221-87-7) is a highly specialized, bifunctional aliphatic-heterocyclic building block[1],[2]. Featuring a primary amine handle tethered to a sterically hindered imidazole core, this molecule has emerged as a critical structural motif in advanced organic synthesis and drug development—particularly in the design of targeted protein kinase inhibitors[3],[4].
This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, designed to serve as a definitive resource for medicinal chemists and process scientists.
Structural and Physicochemical Properties
The molecular architecture of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine ( C10H19N3 ) dictates its unique behavior in both biological and synthetic environments[5],[6]. The presence of the tert-butyl group at the C2 position of the imidazole ring provides immense steric shielding, which prevents unwanted side reactions (such as C2-deprotonation or carbene formation) during harsh downstream coupling steps[7].
Quantitative Data Summary
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Registry Number | 1368221-87-7[1] | Primary identifier for global compliance and sourcing. |
| Molecular Formula | C10H19N3 [5] | Dictates a highly nitrogen-rich framework. |
| Molecular Weight | 181.28 g/mol [6],[8] | Low molecular weight ideal for fragment-based drug design. |
| Monoisotopic Mass | 181.1579 Da[5] | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Predicted pKa (Amine) | ~10.2 | Highly basic primary amine ensures rapid nucleophilic attack. |
| Predicted pKa (Imidazole) | ~7.5 | Allows the ring to remain neutral at physiological pH, aiding membrane permeability. |
Table 2: Predicted Collision Cross Section & MS Adducts [5]
| Adduct Species | Predicted m/z | Predicted CCS (Ų) |
| [M+H]+ | 182.165 | 144.4 |
| [M+Na]+ | 204.147 | 152.0 |
| [M−H]− | 180.150 | 145.0 |
Chemical Reactivity and Causality in Experimental Choices
The dual-pharmacophore nature of this molecule requires careful consideration during synthesis.
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The Primary Amine: Acts as a highly nucleophilic handle. Because it is tethered via a flexible 3-carbon linker, it minimizes steric clash when coupling to bulky electrophilic cores (e.g., pyrimidines or quinolines).
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The tert-Butyl Imidazole Core: The tert-butyl group is not merely lipophilic; it is a strategic structural anchor. In kinase inhibitor design, this bulky group forces the imidazole ring into a specific dihedral angle, optimizing hydrogen-bonding interactions within the kinase hinge region while simultaneously blocking metabolic oxidation at the C2 position[4].
Experimental Protocols: Synthesis and Isolation
To ensure scientific integrity, the following protocols are designed as self-validating systems. The preferred industrial route avoids the use of expensive protecting groups (like Boc or Phthalimide) by utilizing a highly atom-economical Michael addition followed by catalytic reduction.
Protocol A: Two-Step Synthesis via Michael Addition
Phase 1: Cyanoethylation of 2-tert-butyl-1H-imidazole
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Reagents: 2-tert-butyl-1H-imidazole (1.0 eq), Acrylonitrile (1.2 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), Acetonitrile (solvent).
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Procedure: Dissolve the imidazole in acetonitrile. Add DBU. Cool the mixture to 0 °C and add acrylonitrile dropwise. Stir for 4 hours at room temperature.
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Causality: DBU is chosen as a non-nucleophilic base. It increases the nucleophilicity of the imidazole N1 without competitively reacting with the electrophilic acrylonitrile. The dropwise addition at 0 °C strictly controls the exothermic nature of the reaction, preventing the uncontrolled polymerization of acrylonitrile.
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Validation Checkpoint: TLC (DCM:MeOH 9:1) should confirm the complete consumption of the starting material. The intermediate, 3-(2-tert-butyl-1H-imidazol-1-yl)propanenitrile, can be isolated via a standard aqueous workup.
Phase 2: High-Pressure Catalytic Hydrogenation
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Reagents: 3-(2-tert-butyl-1H-imidazol-1-yl)propanenitrile (1.0 eq), Raney Nickel (20% w/w), 7M NH3 in Methanol.
-
Procedure: Charge a Parr autoclave with the nitrile, Raney Ni, and methanolic ammonia. Pressurize with H2 to 50 psi. Stir at 25 °C for 12 hours.
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Causality: Raney Nickel is highly selective for the reduction of nitriles to amines. The critical addition of 7M NH3 is required to suppress side reactions; it shifts the equilibrium of the intermediate imine, preventing the newly formed primary amine from attacking it and forming an unwanted secondary amine dimer.
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Validation Checkpoint: LC-MS must confirm the target mass ( m/z [M+H]+ = 182.16)[5].
Protocol B: Application in Pharmacophore Assembly ( SNAr )
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Reagents: 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine (1.1 eq), 2,4-dichloropyrimidine derivative (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), n-Butanol.
-
Procedure: Reflux the mixture at 90 °C for 8 hours.
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Causality: The primary aliphatic amine selectively displaces the highly reactive chloride on the pyrimidine ring. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. The bulky tert-butyl group completely prevents competitive nucleophilic attack from the imidazole ring.
Visualizing the Synthetic & Application Workflow
The following logical relationship diagram maps the flow from raw starting materials to the final integration into an Active Pharmaceutical Ingredient (API).
Synthetic and application workflow of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine.
References
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NextSDS. "3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine - Chemical Substance Information". NextSDS Database. URL: [Link]
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PubChemLite / University of Luxembourg. "1368221-87-7 (C10H19N3) Structural and MS Information". URL:[Link]
- Google Patents. "US8859548B2 - Compounds and compositions as protein kinase inhibitors".
-
ACS Publications. "Gold(I) Catalysts with Bifunctional P, N Ligands (Reactivity of 2-tert-butylimidazole)". Inorganic Chemistry. URL:[Link]
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